molecular formula C19H24FN3OS B2792681 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207019-61-1

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No. B2792681
CAS RN: 1207019-61-1
M. Wt: 361.48
InChI Key: UUWQUMGDFYICGE-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, also known as LMT-28, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. LMT-28 is a urea-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea acts as a partial agonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors that modulate neurotransmitter release in the brain. This compound has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions implicated in cognition and motor function. This compound also has a high affinity for sigma-1 receptors, which are involved in the regulation of calcium signaling and neuronal survival.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the enhancement of cognitive function, and the improvement of motor function. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has several advantages for lab experiments, including its high potency, long duration of action, and minimal side effects. However, this compound is a relatively new compound, and further studies are needed to fully understand its pharmacological and toxicological properties.

Future Directions

There are several future directions for research on 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological disorders, and the elucidation of its pharmacokinetic and toxicological properties. This compound also has potential applications in the field of drug discovery, as a tool for the identification of novel drug targets and the development of new therapeutic agents.
Conclusion:
In conclusion, this compound is a urea-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has several advantages for lab experiments, including its high potency, long duration of action, and minimal side effects. However, further studies are needed to fully understand its pharmacological and toxicological properties, and to investigate its potential therapeutic applications in other neurological disorders.

Synthesis Methods

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can be synthesized using various methods, including the reaction of 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid with 4-fluorobenzyl isocyanate, followed by N-methylation with methyl iodide. Another method involves the reaction of 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid with 4-fluorobenzylamine, followed by N,N-dimethylation with formaldehyde and sodium cyanoborohydride. Both methods yield this compound in good yields and high purity.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to have a high affinity for dopamine D2 and D3 receptors, which are implicated in these disorders. Studies have also demonstrated that this compound has a unique pharmacological profile, with a long duration of action and minimal side effects.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3OS/c20-17-5-3-15(4-6-17)12-21-19(24)22-13-16-7-9-23(10-8-16)14-18-2-1-11-25-18/h1-6,11,16H,7-10,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWQUMGDFYICGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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